

chemical properties of 2,3-Dimethylbenzenethiol

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Compound of Interest

Compound Name: **2,3-Dimethylbenzenethiol**

Cat. No.: **B095613**

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An In-depth Technical Guide to the Chemical Properties of **2,3-Dimethylbenzenethiol**

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and analytical characterization of **2,3-Dimethylbenzenethiol** (CAS No. 18800-51-6). It is intended for researchers, scientists, and drug development professionals who utilize substituted thiophenols as intermediates and building blocks in complex chemical syntheses.

Introduction and Molecular Overview

2,3-Dimethylbenzenethiol, also known as 2,3-dimethylthiophenol or o,m-dimethylthiophenol, is an organosulfur compound belonging to the thiophenol family.^[1] Its structure consists of a benzene ring substituted with a thiol (-SH) group and two adjacent methyl (-CH₃) groups at positions 2 and 3. The molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol .^{[1][2]}

The presence of the electron-donating methyl groups ortho and meta to the thiol functionality significantly influences its electronic properties, steric hindrance, and reactivity compared to unsubstituted thiophenol or other xlenethiol isomers. These subtle yet critical differences are paramount in synthetic planning and mechanistic considerations. For instance, the methyl groups enhance the electron density of the aromatic ring and can sterically influence the approach of reagents to the sulfur atom.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the foundation of its practical application in the laboratory. These parameters dictate choices for reaction conditions,

purification methods, and storage.

Property	Value	Source
CAS Number	18800-51-6	[2] [3] [4]
Molecular Formula	C ₈ H ₁₀ S	[1] [2] [5]
Molecular Weight	138.23 g/mol	[1] [2] [5]
Appearance	Light yellow to brown solid	[3]
Boiling Point	213.67°C (estimate)	[3]
Melting Point	-30°C (estimate)	[3]
Density	1.0340 g/cm ³ (estimate)	[3]
pKa	6.92 ± 0.48 (Predicted)	[2] [3]
Storage	2-8°C, stored under nitrogen, sealed in dry, room temperature	[1] [3] [5]

Note: Some physical properties are estimates provided by chemical suppliers and databases. Experimental verification is recommended for critical applications.

The predicted pKa of ~6.9 suggests that **2,3-dimethylbenzenethiol** is a weak acid, comparable to other thiophenols. This acidity is a key determinant of its reactivity, allowing for easy deprotonation with common bases to form the highly nucleophilic thiolate anion.

Synthesis Pathways

The synthesis of **2,3-dimethylbenzenethiol** can be approached from several common precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable method involves the reduction of the corresponding sulfonyl chloride.



Fig 1: Synthesis via Reduction of Sulfonyl Chloride

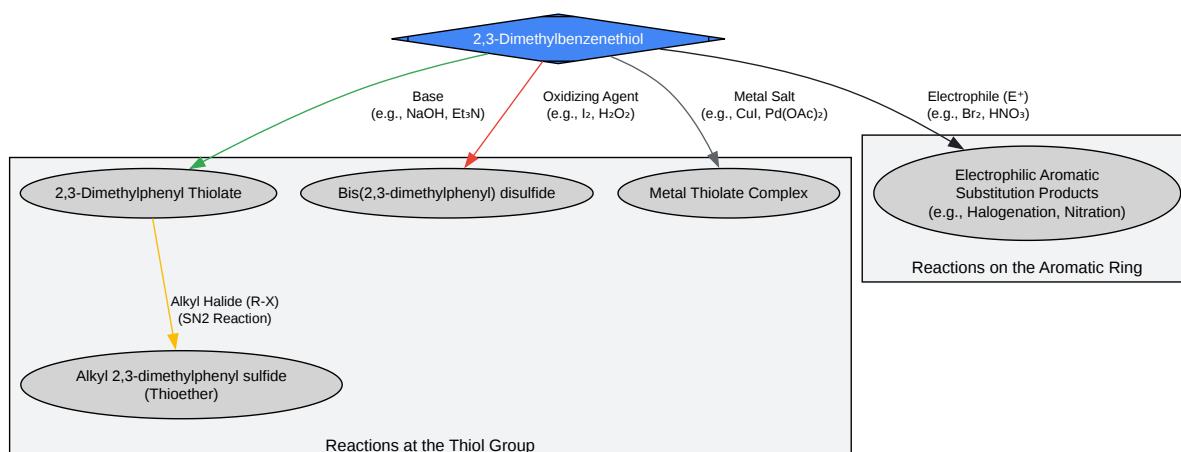


Fig 2: Reactivity Map of 2,3-Dimethylbenzenethiol

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Fig 2: Reactivity Map of 2,3-Dimethylbenzenethiol

Reactions of the Thiol Group

- Acidity and Thiolate Formation: The thiol proton is acidic and readily removed by bases to form the corresponding thiolate anion. This thiolate is a potent nucleophile, far more so than the neutral thiol. This step is foundational for most subsequent reactions at the sulfur center.
- Oxidation to Disulfides: Thiols are susceptible to oxidation. Mild oxidizing agents like iodine (I_2) or hydrogen peroxide (H_2O_2) will couple two molecules of the thiol to form bis(2,3-

dimethylphenyl) disulfide. This reaction is often reversible, which is a key aspect of sulfur chemistry in biological systems and materials science.

- Alkylation and Acylation (S-alkylation/S-acylation): The thiolate anion readily participates in S_N2 reactions with alkyl halides or other electrophiles to form thioethers. This is one of the most common and synthetically useful transformations of thiols, crucial for building more complex molecular architectures.

Reactions of the Aromatic Ring

The thiol group is an ortho-, para-director for electrophilic aromatic substitution. However, the existing 2,3-dimethyl substitution pattern leaves positions 4, 5, and 6 available. The combined directing effects of the two electron-donating methyl groups and the thiol group will favor substitution at the C4 and C6 positions. The steric bulk of the ortho-methyl group may slightly disfavor substitution at C6, potentially leading to a preference for the C4 position.

Analytical Characterization Workflow

Confirming the identity and purity of **2,3-dimethylbenzenethiol** after synthesis or before use is non-negotiable. A multi-technique approach is required for unambiguous characterization.

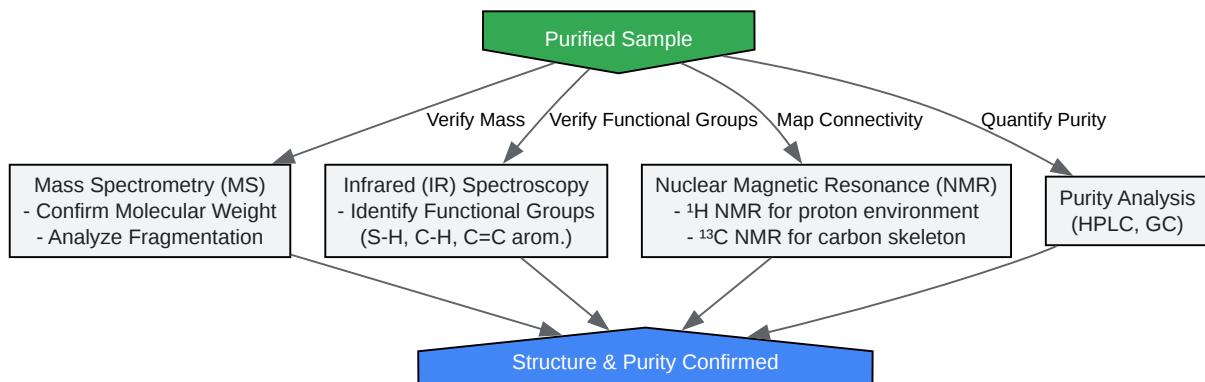


Fig 3: Analytical Workflow for Structural Verification

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Sources

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